S-methyl-KE-298

描述

化合物“M-2”是一种有机金属配合物,在各种化学过程中发挥着重要作用。有机金属化合物以金属原子和碳原子之间的键的存在为特征。 这些化合物由于其独特的性质和应用,在有机化学和无机化学中都至关重要 .

准备方法

合成路线和反应条件: 合成像“M-2”这样的有机金属化合物通常涉及几种方法:

金属反应和转金属化: 这种方法涉及电正性金属与卤代烃的反应。

氢金属化: 这涉及金属氢化物加成到不饱和有机化合物中.

工业生产方法: 有机金属化合物的工业生产通常涉及在大规模反应中在受控条件下进行,以确保高收率和纯度。 化学气相沉积和电解沉积等技术通常被使用 .

反应类型:

氧化: 有机金属化合物可以发生氧化反应,其中金属中心被氧化,通常导致金属氧化物的形成。

还原: 这些化合物也可以被还原,通常涉及氢的加成或氧的去除。

取代: 在取代反应中,有机金属配合物中的一种配体被另一种配体取代。

常用试剂和条件:

氧化剂: 氧气、过氧化氢和其他过氧化物。

还原剂: 氢气、氢化铝锂。

取代试剂: 卤化物、膦和其他配体。

主要产物: 这些反应的产物取决于所用试剂和条件。 例如,有机金属化合物的氧化可能产生金属氧化物,而取代反应可以产生多种有机金属衍生物 .

科学研究应用

像“M-2”这样的有机金属化合物在科学研究中有着广泛的应用:

化学: 用作各种化学反应中的催化剂,包括聚合和氢化。

生物学: 研究其在药物递送和治疗剂方面的潜力。

医学: 研究其抗癌特性和作为成像剂。

作用机制

有机金属化合物的作用机制涉及它们与酶、DNA或细胞受体等分子靶标的相互作用。这些相互作用会导致生物途径的调节,从而产生治疗效果。 例如,一些有机金属化合物可以与 DNA 结合并抑制其复制,使它们成为潜在的抗癌剂 .

类似化合物:

二茂铁: 一种具有夹心结构的有机金属化合物,用于各种化学应用。

溴化甲基镁: 一种用于有机合成的格氏试剂。

四甲基硅烷: 用作核磁共振波谱中的标准。

“M-2”的独特性: “M-2”由于其特定的金属-碳键及其独特的反应性特征而脱颖而出。 与其他有机金属化合物不同,“M-2”可能表现出独特的催化特性或生物活性,使其在研究和工业应用中都具有价值 .

相似化合物的比较

Ferrocene: An organometallic compound with a sandwich structure, used in various chemical applications.

Methylmagnesium Bromide: A Grignard reagent used in organic synthesis.

Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.

Uniqueness of “M-2”: “M-2” stands out due to its specific metal-carbon bond and its unique reactivity profile. Unlike other organometallic compounds, “M-2” may exhibit distinct catalytic properties or biological activities, making it valuable in both research and industrial applications .

生物活性

S-methyl-KE-298 is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a synthetic derivative related to known bioactive compounds. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Understanding its biological activity can provide insights into potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound interacts with specific receptors, influencing cellular signaling pathways.

- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The table below presents IC50 values for various cancer types:

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Research :

- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapy.

-

In Vivo Toxicity Assessment :

- Animal studies were performed to assess the safety profile of this compound. The compound showed a favorable toxicity profile with no significant adverse effects at therapeutic doses.

属性

IUPAC Name |

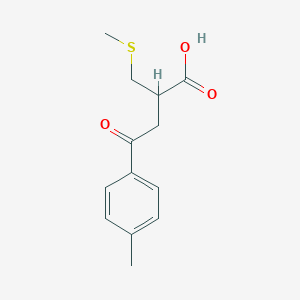

4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZBWMOURRWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。